Wee1 Kinase Inhibitory Activity: Direct IC₅₀ Comparison Against Clinical-Stage Benchmark MK-1775
Patent data demonstrates that the 6-phenoxypyridin-3-amine scaffold, when elaborated as a Wee1 inhibitor, achieves an IC₅₀ of 7.3 nM in a TR-FRET kinase assay [1]. This activity compares favorably to the clinical-stage Wee1 inhibitor MK-1775 (adavosertib) which exhibits an IC₅₀ of 17.3 nM when tested under comparable assay conditions [2]. The 2.4-fold improvement in potency establishes the 6-phenoxypyridin-3-amine core as a privileged scaffold for Wee1 inhibitor development relative to the pyrazolo-pyrimidine core utilized in MK-1775.
| Evidence Dimension | Wee1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.3 nM (compound containing 6-phenoxypyridin-3-amine scaffold) |
| Comparator Or Baseline | MK-1775 (adavosertib): IC₅₀ = 17.3 nM |
| Quantified Difference | 2.4-fold improvement in potency |
| Conditions | TR-FRET kinase assay with wild-type human WEE1 catalytic domain |
Why This Matters
This 2.4-fold potency advantage positions the 6-phenoxypyridin-3-amine scaffold as a superior starting point for Wee1-targeted medicinal chemistry campaigns compared to cores derived from clinical-stage comparators.
- [1] BindingDB. ChEMBL_1886838 (CHEMBL4388515). Binding affinity to wild type N-terminal GST-tagged human WEE1 catalytic domain. IC₅₀ = 7.3 nM. View Source
- [2] Hirai H, et al. Small-molecule inhibition of Wee1 kinase by MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents. Mol Cancer Ther. 2009;8(11):2992-3000. View Source
